![molecular formula C14H15N5O3S B2603096 3-methoxy-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide CAS No. 2034553-00-7](/img/structure/B2603096.png)
3-methoxy-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide
Descripción
3-Methoxy-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methoxy and methyl groups, linked via a carboxamide-ethyl bridge to a thieno[3,2-d]pyrimidin-4-one moiety. Its molecular formula is estimated as C₁₅H₁₉N₆O₃S, with a molecular weight of ~363.07 g/mol.
Propiedades
IUPAC Name |
3-methoxy-1-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]pyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-18-7-9(13(17-18)22-2)12(20)15-4-5-19-8-16-10-3-6-23-11(10)14(19)21/h3,6-8H,4-5H2,1-2H3,(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFQAAQEZIQHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The thienopyrimidine moiety can be synthesized via condensation reactions involving thioureas and β-ketoesters. The final step involves coupling the pyrazole and thienopyrimidine intermediates under specific conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
3-methoxy-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the pyrazole or thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
Biological Activities
Antimycobacterial Activity
The compound has been investigated for its antimycobacterial properties, particularly against strains of Mycobacterium tuberculosis, which is responsible for tuberculosis. Research indicates that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, including this compound, exhibit significant inhibitory effects against Mycobacterium smegmatis and Mycobacterium bovis BCG. The percentage inhibition observed ranges from 30% to 68%, indicating a promising potential as an antitubercular agent .
Anticancer Properties
Additionally, studies have shown that related thiophene derivatives possess anticancer activity by inhibiting key pathways involved in tumor growth. Specifically, these compounds have been reported to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), leading to induced apoptosis in liver cell carcinoma models . This suggests that 3-methoxy-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide may also hold potential as an anticancer agent.
Case Study 1: Antimycobacterial Activity
A study evaluated several thieno[2,3-d]pyrimidin-4(3H)-one derivatives for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Among these compounds, one derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL, demonstrating significant potential for further development as a treatment for tuberculosis. The study emphasizes the need for new agents to combat multi-drug resistant strains of tuberculosis due to increasing prevalence globally .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of thiophene derivatives were tested for their ability to inhibit cancer cell proliferation. The results showed that certain derivatives induced apoptosis in liver cancer cells through the inhibition of VEGFR-2 and AKT pathways. The findings suggest that modifications in the chemical structure can enhance anticancer activity and warrant further exploration into their mechanisms of action .
Summary Table of Biological Activities
Mecanismo De Acción
The mechanism of action of 3-methoxy-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and analogs from the provided evidence:
Key Observations:
- Core Heterocycles: The target’s thienopyrimidinone core differs from Example 53’s chromenone and ’s pyridopyrimidine, influencing electronic properties and binding interactions. Thienopyrimidinones may exhibit improved metabolic stability compared to chromenones due to sulfur’s electron-withdrawing effects .
- Substituent Effects: The 3-methoxy group on the pyrazole in the target compound likely enhances aqueous solubility compared to the 3-fluorophenyl group in Example 53, which prioritizes hydrophobic binding .
Physicochemical and Pharmacokinetic Properties
Property | Target Compound | Example 53 | Compound |
---|---|---|---|
Molecular Weight | ~363.07 | 589.1 | 374.4 |
LogP (Estimated) | ~1.8 | ~4.2 | ~2.5 |
Hydrogen Bond Acceptors | 9 | 10 | 7 |
Rotatable Bonds | 6 | 8 | 5 |
Implications:
- The target’s lower molecular weight (~363 vs. 589) suggests superior bioavailability and blood-brain barrier penetration compared to Example 53 .
- Higher LogP in Example 53 (4.2) indicates greater membrane permeability but may compromise solubility, a trade-off addressed by the target’s methoxy group .
Research Findings and Hypotheses
- Activity Predictions : The absence of fluorine in the target may reduce kinase inhibition potency compared to Example 53, where fluorine enhances binding via halogen bonds . However, the methoxy group could improve solubility, favoring oral administration.
- Thermal Stability: Example 53’s melting point (175–178°C) reflects crystalline stability, while the target’s stability remains uncharacterized but may benefit from the thienopyrimidinone’s planar structure .
Actividad Biológica
3-Methoxy-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimycobacterial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific biochemical pathways associated with disease states. Notably, it has been shown to exhibit:
- Antimycobacterial Activity : The compound demonstrates significant inhibitory effects against Mycobacterium tuberculosis and other mycobacterial strains. The percentage inhibition ranges from 40% to 68% against various strains, including Mycobacterium smegmatis and Mycobacterium bovis BCG, with a minimum inhibitory concentration (MIC) reported as low as 8 µg/mL for some derivatives .
- Anticancer Properties : Recent studies indicate that derivatives of this compound can induce apoptosis in cancer cells by inhibiting key signaling pathways such as VEGFR-2 and AKT. The IC50 values for these activities range from 0.075 µM to 6.96 µM, indicating potent antiproliferative effects .
Antimycobacterial Activity
The following table summarizes the antimycobacterial activity of various derivatives related to the compound:
Compound Derivative | Target Strain | Inhibition (%) | MIC (µg/mL) |
---|---|---|---|
Compound 40 | Mycobacterium tuberculosis | 68 | 8 |
Compound 26 | Mycobacterium smegmatis | 40 | N/A |
Compound 29 | Mycobacterium bovis BCG | 55 | N/A |
Anticancer Activity
The anticancer activity was assessed in various cancer cell lines:
Compound Derivative | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 3b | HepG2 | 3.105 | Induces apoptosis via caspase activation |
Compound 4c | PC-3 | 0.075 | Inhibits VEGFR-2 and AKT |
Case Studies
- Antimycobacterial Efficacy : A study conducted on the efficacy of thieno[2,3-d]pyrimidin-4(3H)-one derivatives showed that these compounds significantly inhibited the growth of Mycobacterium species. The study highlighted that certain derivatives exhibited higher potency compared to standard treatments .
- Cancer Cell Line Studies : In vitro studies on liver cell carcinoma demonstrated that the compound induced S phase cell cycle arrest and increased levels of active caspase-3, suggesting a mechanism involving apoptosis induction through targeted signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methoxy-1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide?
- Methodology : The compound’s core structure (thieno[3,2-d]pyrimidin-4-one and pyrazole-carboxamide) can be synthesized via multi-step protocols. Key steps include:
- Thienopyrimidinone formation : Cyclization of substituted thiophene derivatives with urea or thiourea under reflux conditions in ethanol or acetic acid .
- Pyrazole-carboxamide coupling : Amidation reactions using coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane or DMF. For example, activating the carboxylic acid moiety with carbodiimide before reacting with the amine-containing thienopyrimidinone intermediate .
- Solvent selection : Dry acetonitrile or dichloromethane minimizes side reactions during alkylation/amidation .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Methodology :
- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm, pyrazole protons at δ 7.0–8.5 ppm) and -NMR to verify carbonyl groups (C=O at ~165–170 ppm) .
- Chromatography : HPLC with a C18 column (methanol/water gradient) to assess purity (>95% by peak area). Monitor for byproducts like unreacted pyrazole intermediates .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and rule out degradation products .
Q. What are the critical stability considerations for this compound during storage?
- Methodology :
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in amber vials to prevent photodegradation of the thienopyrimidinone core .
- Hydrolytic sensitivity : Test solubility in aqueous buffers (pH 4–9) using LC-MS to identify hydrolysis products (e.g., cleavage of the carboxamide bond) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Core modifications : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or fluorine) to assess effects on lipophilicity (logP) and target binding .
- Biological assays : Screen analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity. Compare IC values to identify pharmacophore requirements .
- Computational modeling : Perform docking studies (AutoDock Vina) with crystallographic protein structures to predict binding modes and guide synthetic priorities .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC values across studies)?
- Methodology :
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments in triplicate .
- Buffer compatibility : Test compound solubility in assay buffers (e.g., DMSO concentration ≤1%) to avoid aggregation artifacts .
- Metabolic interference : Use LC-MS to confirm compound integrity post-incubation with cell lysates or serum .
Q. What strategies are effective for improving metabolic stability without compromising potency?
- Methodology :
- Isotope labeling : Synthesize deuterated analogs at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated degradation .
- Prodrug design : Introduce ester or amide prodrug moieties to enhance oral bioavailability, followed by enzymatic activation in target tissues .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- CRISPR-Cas9 knockout : Generate cell lines lacking putative targets (e.g., specific kinases) to confirm on-target effects .
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., apoptosis or proliferation genes) .
- In vivo models : Use xenograft mice to correlate pharmacokinetic (AUC, C) and pharmacodynamic (tumor growth inhibition) data .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.